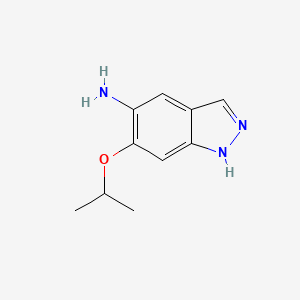

6-(propan-2-yloxy)-1H-indazol-5-amine

CAS No.:

Cat. No.: VC17447081

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3O |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 6-propan-2-yloxy-1H-indazol-5-amine |

| Standard InChI | InChI=1S/C10H13N3O/c1-6(2)14-10-4-9-7(3-8(10)11)5-12-13-9/h3-6H,11H2,1-2H3,(H,12,13) |

| Standard InChI Key | QWDTVYCVSZMQCD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C2C=NNC2=C1)N |

Introduction

The compound "6-(propan-2-yloxy)-1H-indazol-5-amine" is a derivative of the indazole family, characterized by a fused bicyclic structure containing a five-membered pyrazole ring and a six-membered benzene ring. The specific substituents, such as the propan-2-yloxy group at position 6 and the amine group at position 5, suggest potential biological activity and synthetic utility.

Synthesis Pathways

The synthesis of such compounds typically involves:

-

Formation of the Indazole Core: Starting from substituted hydrazines and ortho-substituted aromatic aldehydes or ketones.

-

Functionalization: Introduction of the propan-2-yloxy group via alkylation reactions using isopropanol derivatives.

-

Amination: Incorporation of the amine group through nucleophilic substitution or reduction reactions.

These steps can be optimized for yield and purity using modern synthetic techniques such as microwave-assisted synthesis or catalytic methods.

Potential Applications

Indazole derivatives are widely studied for their biological activities, including:

-

Anticancer Activity: Many indazole derivatives act as kinase inhibitors, targeting specific cancer pathways.

-

Anti-inflammatory Activity: Substituted indazoles have been investigated for their role in modulating inflammatory responses.

-

Antimicrobial Properties: The amine and ether functionalities may enhance interactions with microbial targets.

The exact pharmacological profile of "6-(propan-2-yloxy)-1H-indazol-5-amine" would require experimental validation through in vitro and in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume